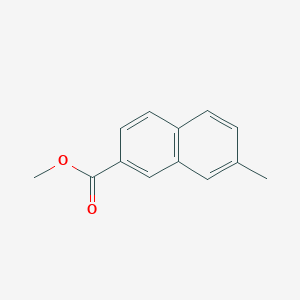
Methyl 7-methylnaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-methylnaphthalene-2-carboxylate is an organic compound with the molecular formula C₁₃H₁₂O₂ and a molecular weight of 200.233 g/mol. It is a derivative of naphthalene, featuring a methoxy group (-OCH₃) attached to the second carbon of the naphthalene ring and a methyl group (-CH₃) attached to the seventh carbon. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: This method involves the alkylation of naphthalene with methanol in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Grignard Reaction: The Grignard reagent, methylmagnesium bromide (CH₃MgBr), reacts with naphthalene-2-carboxylic acid to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form naphthalene-2,7-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to a hydroxyl group, resulting in the formation of naphthalene-2,7-diol.
Substitution: Substitution reactions can occur at various positions on the naphthalene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation with bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Naphthalene-2,7-dicarboxylic acid (from oxidation)
Naphthalene-2,7-diol (from reduction)
Various halogenated derivatives (from substitution)
Applications De Recherche Scientifique
Methyl 7-methylnaphthalene-2-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in studies related to the metabolism and biodegradation of polycyclic aromatic hydrocarbons (PAHs).
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
Methyl 7-methylnaphthalene-2-carboxylate is similar to other naphthalene derivatives, such as naphthalene-2-carboxylic acid and methylnaphthalene. its unique structural features, such as the presence of both a methoxy and a methyl group, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Naphthalene-2-carboxylic acid
Methylnaphthalene
Naphthalene-2,7-diol
Naphthalene-2,7-dicarboxylic acid
Propriétés
Numéro CAS |
5043-18-5 |
|---|---|
Formule moléculaire |
C13H12O2 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
methyl 7-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O2/c1-9-3-4-10-5-6-11(13(14)15-2)8-12(10)7-9/h3-8H,1-2H3 |
Clé InChI |
VAAJYUAZEXJOTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=CC(=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)

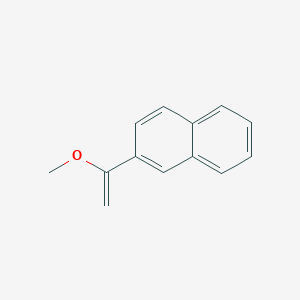
![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B15331906.png)
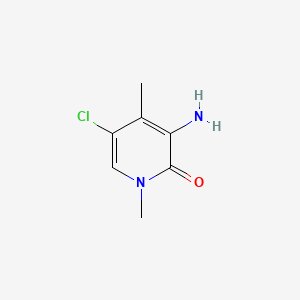
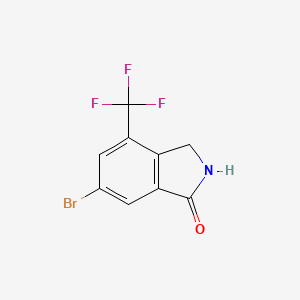
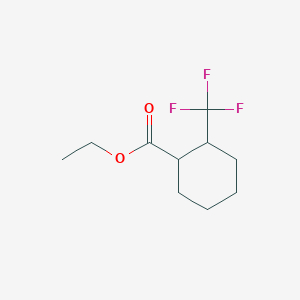
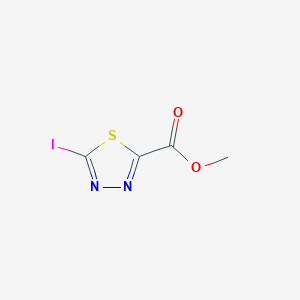
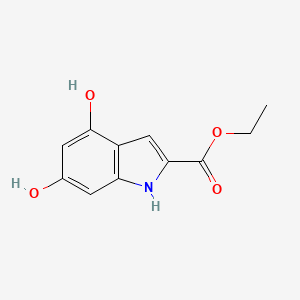
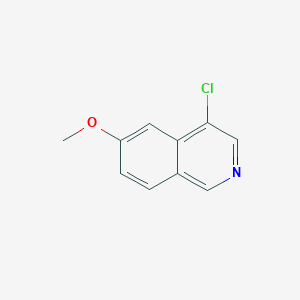
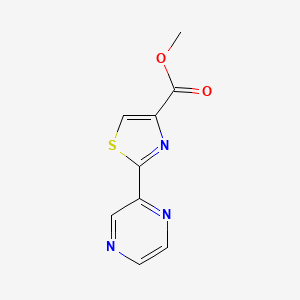


![ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331980.png)
